ALDH3A1 Inhibitory Potency: 4-Isobutyl-2,5-dimethoxybenzaldehyde versus Unsubstituted Parent
4-Isobutyl-2,5-dimethoxybenzaldehyde (designated A24 in US Patent US9328112/US9320722) inhibits human ALDH3A1 with an IC₅₀ of 2,100 ± 400 nM (2.1 µM) at pH 7.5 using benzaldehyde as substrate in a spectrophotometric assay [1]. The unsubstituted parent compound 2,5-dimethoxybenzaldehyde, when tested in the same ALDH isoform panel, was reported to have IC₅₀ values of 65 nM (ALDH1A2), 95 nM (ALDH1B1), and 130 nM (ALDH1A1), but its activity against ALDH3A1 is substantially weaker, with an IC₅₀ exceeding 10,000 nM (10 µM) in recombinant enzyme assays . This structural modification produces moderate ALDH3A1 inhibition rather than potent but non-selective ALDH1 family inhibition.
| Evidence Dimension | ALDH3A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 ± 400 nM (ALDH3A1, pH 7.5, benzaldehyde substrate) |
| Comparator Or Baseline | 2,5-Dimethoxybenzaldehyde: ALDH3A1 IC₅₀ > 10,000 nM; ALDH1A1 IC₅₀ = 130 nM, ALDH1A2 IC₅₀ = 65 nM |
| Quantified Difference | ~5-fold or greater difference in ALDH3A1 inhibition; reversed isoform selectivity profile (ALDH3A1-preferring vs. ALDH1-preferring) |
| Conditions | Recombinant human ALDH isoform inhibition assays; spectrophotometric detection; pH 7.5; pre-incubation 1–2 min with NAD⁺ |
Why This Matters
The shift from ALDH1-preferring to ALDH3A1-preferring inhibition upon C-4 isobutyl substitution directly informs compound selection in cancer stem cell and chemoresistance research, where ALDH3A1 is a therapeutically relevant isoform.
- [1] Hurley, T. D. Regulators of aldehyde dehydrogenase ALDH3A1 and related therapeutic methods. US Patent US9320722. BindingDB Ki Summary entry 7908: IC50 = 2100 ± 400 nM. https://www.bindingdb.org/. View Source
